6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
描述
属性
IUPAC Name |
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXMIDTUTXWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439607 | |
| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139774-14-4 | |
| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Reaction Mechanism
The Fischer indole synthesis involves cyclization of phenylhydrazines with ketones under acidic conditions. For 6-methyl substitution, 4-methylcyclohexanone or analogous ketones are used. The reaction proceeds via:
Protocol (Adapted from)
- Step 1 : Reflux 4-methylcyclohexanone (10 mmol) with phenylhydrazine (12 mmol) in glacial acetic acid (30 mL) at 120°C for 6 hours.
- Step 2 : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to obtain 6-methyl-1H-indole (Yield: 68%).
- Step 3 : React 6-methyl-1H-indole (5 mmol) with 1,2,3,6-tetrahydropyridine-4-carbaldehyde (6 mmol) in ethanol, using pyrrolidine (1.2 eq) as a base. Reflux for 24 hours, cool, and filter to isolate the product.
| Parameter | Value |
|---|---|
| Temperature | 80–120°C |
| Solvent | Ethanol/Glacial acetic acid |
| Yield | 65–72% |
| Purity (HPLC) | >95% |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
This method connects pre-functionalized indole and tetrahydropyridine fragments:
- Step 1 : Synthesize 3-bromo-6-methyl-1H-indole via bromination of 6-methylindole using NBS (N-bromosuccinimide).
- Step 2 : Perform Suzuki coupling with 4-boronic acid-1,2,3,6-tetrahydropyridine under Pd(PPh₃)₄ catalysis.
| Reagent | Role |
|---|---|
| Pd(PPh₃)₄ | Catalyst (5 mol%) |
| K₂CO₃ | Base |
| DMF/H₂O (9:1) | Solvent |
| Yield | 78–85% |
Key Data
- Reaction Time : 12–18 hours at 80°C.
- Post-Processing : Extract with CH₂Cl₂, wash with brine, and crystallize from ethanol.
Alkylation of Tetrahydropyridine Derivatives
N-Alkylation Strategy
- Step 1 : Prepare 1,2,3,6-tetrahydropyridine-4-carboxaldehyde via oxidation of 4-piperidone with MnO₂.
- Step 2 : Condense with 6-methylindole using NaBH₃CN as a reducing agent in methanol.
| Condition | Detail |
|---|---|
| Reducing Agent | NaBH₃CN (1.5 eq) |
| Temperature | 25°C (room temp) |
| Yield | 58–63% |
Patent Example (US4278677A)
A suspension of 6-methylindole (2.0 g), 1,2,3,6-tetrahydropyridine-4-carboxaldehyde (2.5 g), and triethylamine (3 mL) in DMF was stirred at 80°C for 8 hours. The product was isolated via acid-base extraction and recrystallized from isopropanol (Yield: 61%).
Reductive Amination
Protocol
- Step 1 : React 6-methylindole-3-carbaldehyde (5 mmol) with 1,2,3,6-tetrahydropyridine (6 mmol) in methanol.
- Step 2 : Add NaBH₄ (2 eq) at 0°C, stir for 2 hours, and purify via flash chromatography.
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reaction Time | 2 hours |
| Yield | 70–75% |
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Indole | 65–72% | >95% | Moderate | High |
| Suzuki Coupling | 78–85% | >98% | Low | Moderate |
| N-Alkylation | 58–63% | 90–95% | High | Low |
| Reductive Amination | 70–75% | >95% | Moderate | Moderate |
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization
- Regioselectivity : Ensuring substitution at the 3-position of indole requires controlled reaction conditions (e.g., low temperature for Suzuki coupling).
- Stability : The tetrahydropyridine moiety is prone to oxidation; reactions must be conducted under inert atmospheres (N₂/Ar).
- Scale-Up : Fischer indole synthesis offers better scalability, while palladium-based methods are cost-prohibitive for industrial production.
Industrial Applications
化学反应分析
Types of Reactions
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives of the indole and tetrahydropyridine moieties.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Therapeutic Applications
1.1 Antidepressant Potential
Research has indicated that derivatives of 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may exhibit antidepressant properties. A study highlighted the modification of the indole system to enhance binding affinity for serotonin transporters (SERT) and dopamine receptors (D2) . The introduction of various substituents at the C5 position of the indole moiety was shown to impact lipophilicity and receptor binding affinity, suggesting a pathway for developing multi-target antidepressants .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been suggested that derivatives could serve as ligands for multiple receptors involved in neuroprotection and neurodegenerative disorders. This includes potential interactions with serotonin receptors (5-HT) and dopamine receptors . The ability to target multiple pathways may enhance the therapeutic profile of these compounds in treating conditions such as depression and anxiety.
Synthesis and Evaluation
A significant body of research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance:
These studies underline the importance of structural modifications in enhancing therapeutic efficacy.
Pharmacological Profiles
The pharmacological profiles of various derivatives have been characterized through binding affinity assays and behavioral studies in animal models. These studies have demonstrated that certain modifications can lead to significant improvements in antidepressant-like effects compared to existing treatments .
作用机制
The mechanism of action of 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. Additionally, the tetrahydropyridine moiety may contribute to the compound’s ability to cross the blood-brain barrier, enhancing its potential as a central nervous system-active agent.
相似化合物的比较
Key Observations
Substituent Effects on Receptor Selectivity: Electron-donating groups (e.g., 5-OCH3 in Compound 25) enhance 5-HT6 antagonist activity and selectivity . Halogenation (e.g., 5-Cl, 6-F, 6-Br) modulates binding potency and functional outcomes. N1-Sulfonyl modifications (e.g., Compound 25) improve blood-brain barrier penetration and in vivo efficacy, as evidenced by pro-cognitive effects at low doses (MED = 1 mg/kg) .
Structural Bioisosterism :
- Replacing the indole core with pyrrolo[2,3-b]pyridine retains affinity for serotonin transporters (SERT) and 5-HT1A receptors, enabling multitarget activity for depression .
Therapeutic Implications :
- 5-HT6 antagonists (e.g., Compound 25) are promising for cognitive deficits and depression .
- 5-HT1A/1B agonists (e.g., RU 24969) influence motor activity and mood but may lack clinical specificity due to receptor cross-talk .
- Halogenated analogs (6-F, 6-Br) are exploratory leads for oncology, though mechanisms remain uncharacterized .
生物活性
6-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in pharmacological research due to its potential neuroprotective and antioxidant properties. This article explores its biological activity, focusing on its interactions with key biological pathways, particularly those involving monoamine oxidase (MAO) and oxidative stress.
- IUPAC Name : this compound
- CAS Number : 139774-14-4
- Molecular Formula : C14H16N2
- Molecular Weight : 228.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with the MAO enzyme system. MAO plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been associated with neuroprotective effects in various models of neurodegeneration.
MAO Inhibition
Research indicates that this compound acts as a competitive inhibitor of MAO-B, similar to other known inhibitors like selegiline and rasagiline. The inhibition of MAO-B can lead to increased levels of neurotransmitters in the brain, which may be beneficial in treating conditions such as Parkinson's disease.
Neuroprotective Effects
Several studies have demonstrated the neuroprotective properties of this compound. For instance:
- In vitro studies showed that it protects neuronal cells from oxidative stress induced by toxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), both of which are known to induce neurodegeneration .
Antioxidant Activity
The compound exhibits significant antioxidant activity:
- It scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is crucial for protecting neuronal cells from oxidative damage .
Case Studies
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how do reaction conditions influence yield?
- Methodology :
-
Cyclization strategies : Utilize indole precursors (e.g., 3-cyanoacetyl-indole) coupled with tetrahydropyridine moieties via [4 + 2] annulation or phosphine-catalyzed reactions (see for tetrahydropyridine synthesis).
-
Functionalization : Introduce the 6-methyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling with methyl boronic acids. Reaction solvents (DMF, ethanol) and catalysts (triethylamine) impact regioselectivity and yield .
-
Example protocol : Heat a mixture of aldehydes, 3-amino-triazoles, and indole derivatives in DMF at 120°C for 10 hours, followed by recrystallization (Ethanol/DMF) to isolate the product .
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Triazole-based cyclization | 65–75 | DMF, 120°C, 10 h | |
| Phosphine catalysis | 50–60 | THF, room temperature |
Q. How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities?
- Methodology :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., C–C bond length analysis; see for similar indole-tetrahydropyridine structures) .
- NMR spectroscopy : H and C NMR identify methyl groups (δ ~2.4 ppm for CH) and tetrahydropyridine protons (δ ~3.0–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated 223.27 g/mol for CHN; compare with ) .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
-
Molecular docking : Screen against targets like aryl hydrocarbon receptor (AHR) or cytochrome P450 enzymes using AutoDock Vina. Compare binding affinities to known indole inhibitors (e.g., ’s aryl hydroxylase inhibitors) .
-
QSAR modeling : Correlate electronic properties (HOMO/LUMO gaps) with antimicrobial activity using Gaussian software .
- Data Table :
| Target | Binding Energy (kcal/mol) | Predicted IC (µM) | Reference |
|---|---|---|---|
| AHR | -8.2 | 12.5 | |
| CYP3A4 | -7.5 | 25.0 |
Q. How do conflicting reports on the compound’s solubility and stability inform experimental design?
- Methodology :
- Contradiction analysis : Compare solubility in polar (DMF, ethanol) vs. nonpolar solvents (dichloromethane) across studies (e.g., vs. 15).
- Stability testing : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–60°C) to identify decomposition pathways (e.g., oxidation at the tetrahydropyridine ring) .
Q. What in vitro assays validate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodology :
-
Kinase inhibition : Use ADP-Glo™ assay to measure inhibition of PI3Kα (see for PI3K inhibitors) .
-
Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (compare with ’s indole derivatives showing MIC ≤ 10 µg/mL) .
- Data Table :
| Assay | Target | Result (IC/MIC) | Reference |
|---|---|---|---|
| PI3Kα inhibition | PI3Kα | 0.8 µM | |
| Antimicrobial | S. aureus | 8.5 µg/mL |
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

